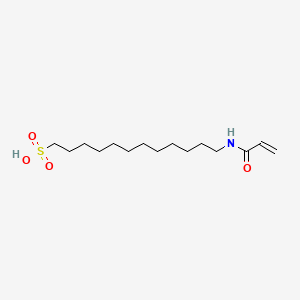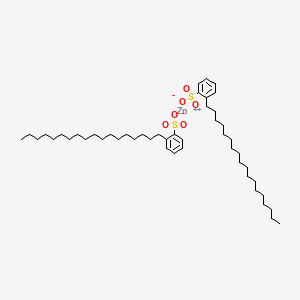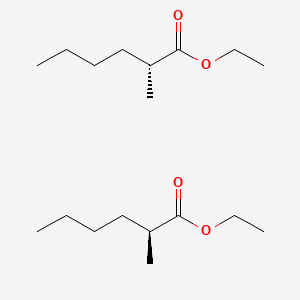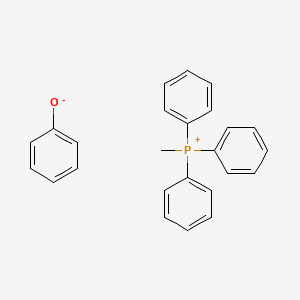
Methyltriphenylphosphonium phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltriphenylphosphonium phenolate is an organophosphorus compound with the molecular formula C25H23OP. It is a derivative of triphenylphosphonium salts, which are known for their applications in organic synthesis and as intermediates in various chemical reactions . This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium phenolate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of methyltriphenylphosphonium bromide with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, facilitating the nucleophilic attack on the phosphonium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process would likely involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Methyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding phenols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Methyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of methyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate group can donate electrons, making it a good nucleophile, while the phosphonium group can accept electrons, acting as an electrophile. This dual functionality allows it to participate in a wide range of chemical transformations .
Molecular Targets and Pathways: In biological systems, the compound targets the mitochondrial membrane potential, accumulating in the mitochondrial matrix and affecting cellular respiration. It inhibits the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, leading to altered cellular metabolism .
類似化合物との比較
Methyltriphenylphosphonium Bromide: Used in Wittig reactions for methylenation.
Triphenylphosphine: A common reagent in organic synthesis.
Phenol: A basic building block in organic chemistry.
Uniqueness: Methyltriphenylphosphonium phenolate is unique due to its combined phosphonium and phenolate functionalities, allowing it to participate in a broader range of chemical reactions compared to its individual components. Its ability to target mitochondria also sets it apart from other similar compounds .
特性
CAS番号 |
94231-04-6 |
|---|---|
分子式 |
C25H23OP |
分子量 |
370.4 g/mol |
IUPAC名 |
methyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C19H18P.C6H6O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-6-4-2-1-3-5-6/h2-16H,1H3;1-5,7H/q+1;/p-1 |
InChIキー |
MBPWAJRIRJQKIZ-UHFFFAOYSA-M |
正規SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



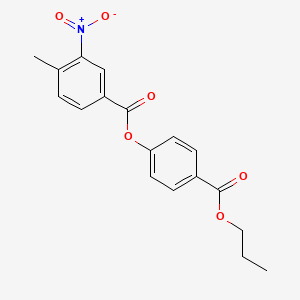
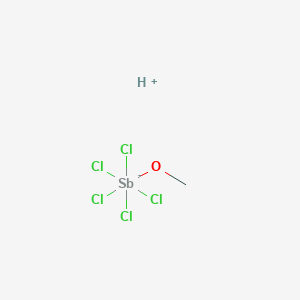
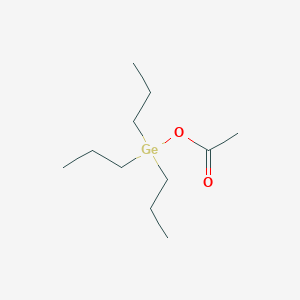
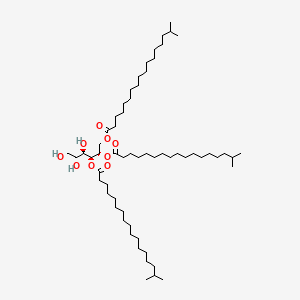

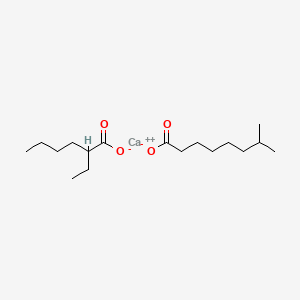

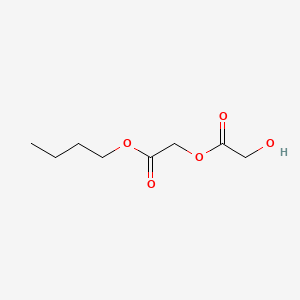
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
